DPI 201-106 is synthesized from a series of chemical precursors, primarily involving indole and piperazine structures. It belongs to the class of compounds known as indole derivatives, which are recognized for their diverse biological activities, including effects on the cardiovascular system . The compound has been studied for its pharmacological properties, specifically its ability to improve cardiac function in models of heart failure .
The synthesis of DPI 201-106 involves multiple steps, beginning with the formation of the core indole structure. A typical synthetic route may include the following key steps:
DPI 201-106 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is typically represented as . Key features include:
The melting point has been reported between 104-106 °C, indicating good thermal stability .
DPI 201-106 participates in several chemical reactions that are critical for its pharmacological function:
The mechanism by which DPI 201-106 exerts its effects involves several key processes:
This dual action makes DPI 201-106 a promising candidate for treating heart failure where improved contractility is desired without adverse effects associated with traditional agents.
DPI 201-106 presents several notable physical and chemical properties:
DPI 201-106 holds significant potential in various scientific applications:
DPI 201-106 (4-[3-(4-diphenylmethyl-1-piperazinyl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile) emerged in the 1980s as a structurally novel cardiotonic compound. Preclinical studies demonstrated its capacity to enhance cardiac contractility without classical catecholamine-mediated mechanisms. In anesthetized dogs, intravenous administration (0.2–2 mg/kg) increased left ventricular dP/dt~max~ by 34–104%, while oral dosing (2–8 mg/kg) in conscious dogs elevated this key inotropic parameter by 22–50% [1] [3]. Unlike conventional inotropes, it maintained cardiac efficiency without increasing myocardial oxygen consumption in open-chest dog models [1] [6]. Its unique mechanism positioned it as a potential therapeutic alternative for heart failure, particularly where β-adrenergic desensitization occurs [9].
The molecular structure of DPI 201-106 (C~29~H~30~N~4~O~2~, MW 466.57 g/mol) features an indole-carbonitrile core linked to a diphenylmethyl-piperazine moiety via a hydroxypropoxy chain [2] [7]. Crucially, its cardiotonic activity resides predominantly in the S-enantiomer, demonstrating significant stereoselectivity. Electrophysiological studies confirmed this enantiomer selectively prolongs the open state of voltage-gated sodium channels (VGSCs), while the R-enantiomer is pharmacologically inert [4] [10]. This stereospecificity underscores the precision of its interaction with cardiac ion channels.
Developed during an era focused on overcoming limitations of digitalis glycosides and catecholamines, DPI 201-106 represented a shift toward cAMP-independent inotropic strategies. Its emergence paralleled interest in agents modulating ion flux (e.g., sodium channel modifiers) and myofilament calcium sensitivity [4] [8]. While clinical development for heart failure was ultimately limited, its unique mechanistic profile continues to provide valuable insights into cardiac excitation-contraction coupling and serves as a pharmacological tool [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7